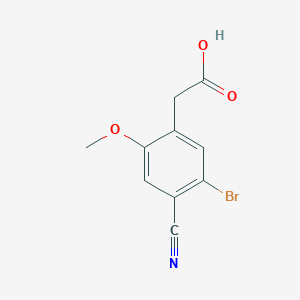

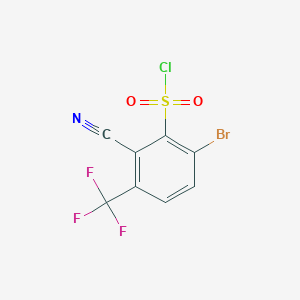

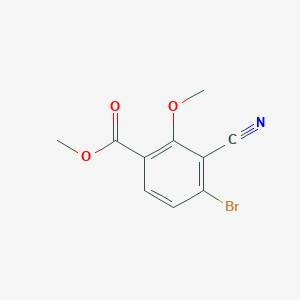

![molecular formula C16H26N2O5S B1414230 Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- CAS No. 1622927-10-9](/img/structure/B1414230.png)

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-

Vue d'ensemble

Description

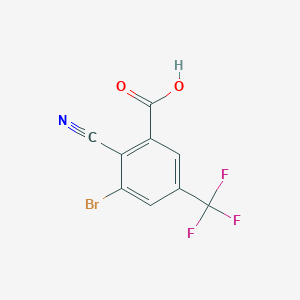

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- (also known by its abbreviated name [111In]Biotin) is a compound with the molecular formula C16H26N2O5S and a molecular weight of 358.5 g/mol . It is used in scientific research and as a synthetic intermediate .

Applications De Recherche Scientifique

1. DNA Sequencing and Protecting Group

Hexanoic acid derivatives have been utilized in DNA sequencing. A derivative, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups in DNA sequencing methods. This derivative is introduced via reaction with its symmetrical anhydride and can be rapidly removed under mild conditions, making it suitable for DNA sequencing applications (Rasolonjatovo & Sarfati, 1998).

2. Synthesis of Non-Proteinogenic Amino Acids

Hexanoic acid derivatives are also important in the synthesis of non-proteinogenic amino acids. A study demonstrates the synthesis of such amino acids, which are crucial in developing pharmaceutical compounds and research chemicals (Adamczyk & Reddy, 2001).

3. Chemical Synthesis and Industrial Applications

Hexanoic acid derivatives play a significant role in chemical synthesis and industry. For instance, 6-aminohexanoic acid, a derivative, is used in modified peptide synthesis and the polyamide synthetic fibers industry, highlighting its versatility in different scientific and industrial domains (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

4. Application in Plant Science

In plant science, hexanoic acid has been studied for its role in inducing resistance in plants against pathogens. A study showed that soil drench application of hexanoic acid induces resistance in tomato and citrus plants against various pathogens, suggesting its potential use in agriculture for disease management (Llorens et al., 2016).

5. Biotechnological Applications

Hexanoic acid derivatives have been explored in biotechnological applications. For example, a study focused on the construction of engineered biosynthetic pathways in yeast for producing hexanoic acid, indicating its potential use in biotechnology and fine chemistry (Cheon et al., 2014).

Mécanisme D'action

[111In]Biotin is used in nuclear medicine imaging. It is a radiolabeled compound that binds to streptavidin or avidin. The technique involves pretargeting with a bifunctional antibody, followed by administration of [111In]Biotin. Streptavidin or avidin accumulates at sites of infection or inflammation due to increased vascularity and vascular permeability. The strong affinity between biotin and streptavidin leads to radioactivity accumulation, enabling imaging using single-photon emission computed tomography (SPECT) or gamma planar imaging .

Safety and Hazards

Propriétés

IUPAC Name |

6-[5-[(3aR,6S,6aR)-2-oxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazol-6-yl]pentanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S/c19-13(17-9-5-1-2-8-14(20)21)7-4-3-6-12-15-11(10-24-12)18-16(22)23-15/h11-12,15H,1-10H2,(H,17,19)(H,18,22)(H,20,21)/t11-,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNCJGAEEBIHRM-SLEUVZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.